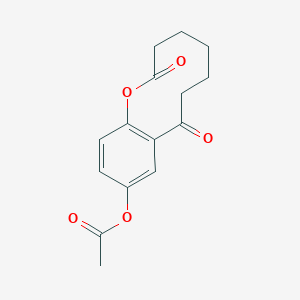
2H-1-Benzoxecin-2,8(3H)-dione, 10-(acetyloxy)-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- is a complex organic compound that belongs to the class of benzoxecins. These compounds are characterized by their unique ring structures and diverse functional groups, which contribute to their wide range of chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- typically involves multi-step organic reactions. The starting materials often include benzene derivatives and various reagents that facilitate the formation of the benzoxecin ring. Common synthetic routes may involve:
Cyclization reactions: Formation of the benzoxecin ring through intramolecular cyclization.
Acetylation: Introduction of the acetoxy group using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2H-1-BENZOXECIN-2,8(3H)-DIONE: Lacks the acetoxy group but shares the core benzoxecin structure.
4,5,6,7-TETRAHYDRO-2H-1-BENZOXECIN-2,8(3H)-DIONE: Similar structure but without the acetoxy group.
Uniqueness
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- is unique due to the presence of the acetoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
55129-60-7 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2,8-dioxo-4,5,6,7-tetrahydro-3H-1-benzoxecin-10-yl) acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-11-7-8-14-12(9-11)13(17)5-3-2-4-6-15(18)20-14/h7-9H,2-6H2,1H3 |
InChI Key |
GQIWVSJJJGSNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=O)CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


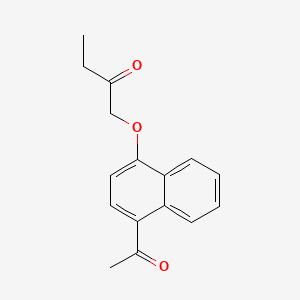

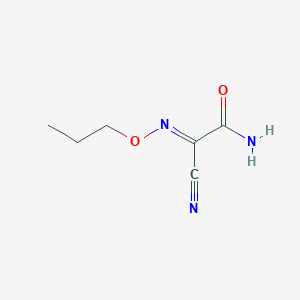
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
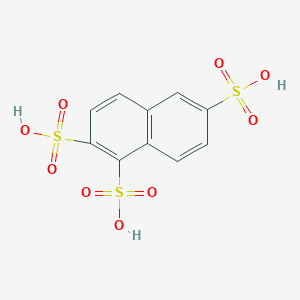
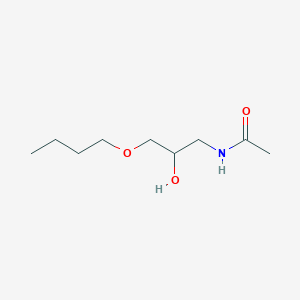
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

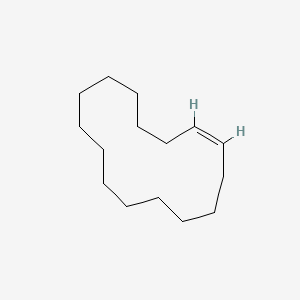
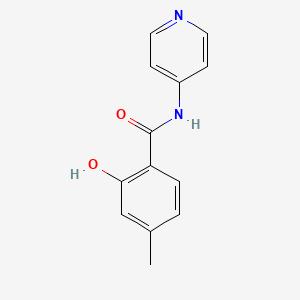
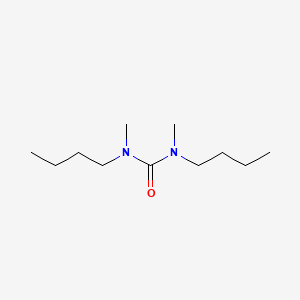
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
